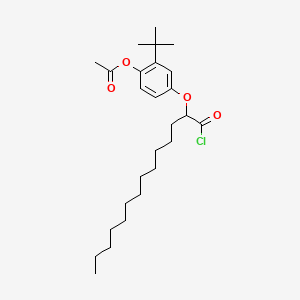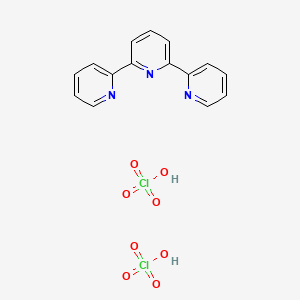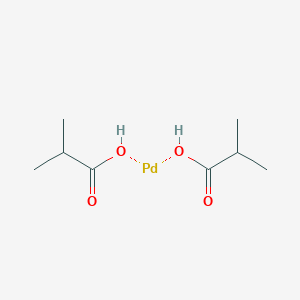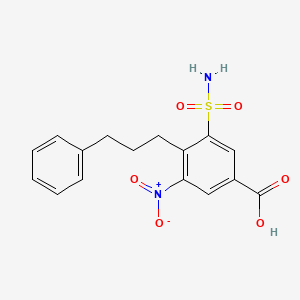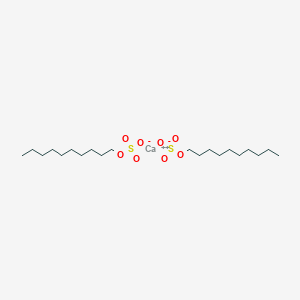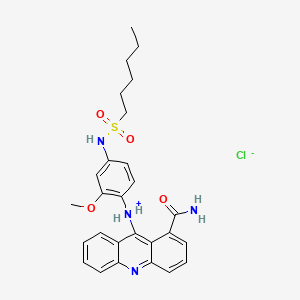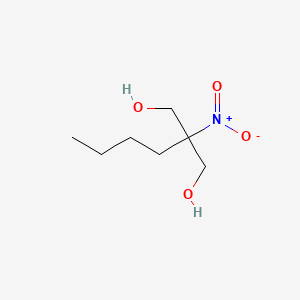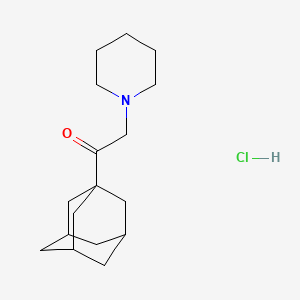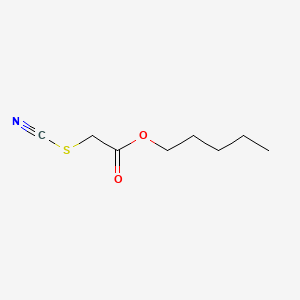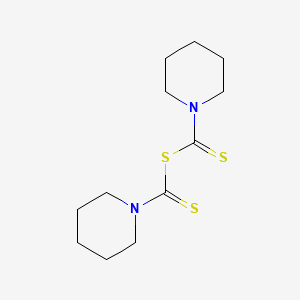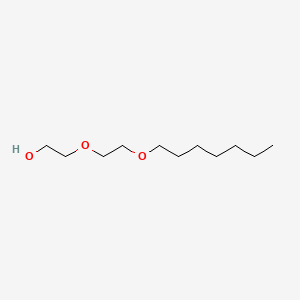
Ethanol, 2-(2-(heptyloxy)ethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Heptoxyethoxy)ethanol is a chemical compound with the molecular formula C₁₄H₃₀O₃. It is a type of glycol ether, which means it contains both ether (R-O-R') and alcohol (R-OH) functional groups. This compound is known for its solvency properties and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-(2-Heptoxyethoxy)ethanol can be synthesized through the reaction of heptanol with ethylene oxide. The reaction typically involves heating heptanol with ethylene oxide in the presence of a catalyst such as a strong acid or base. The reaction conditions include maintaining a temperature range of 100-150°C and a pressure of 1-5 atmospheres.
Industrial Production Methods: In an industrial setting, the production of 2-(2-Heptoxyethoxy)ethanol involves large-scale reactors where heptanol and ethylene oxide are continuously fed into the system. The reaction mixture is continuously stirred and maintained at the required temperature and pressure. The product is then purified through distillation to remove any unreacted starting materials and byproducts.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Heptoxyethoxy)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols.
Substitution: The ether group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) are used, often in aqueous solution.
Major Products Formed:
Oxidation: Heptanoic acid or heptanal.
Reduction: Heptanol.
Substitution: Various ethers or alcohols depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Heptoxyethoxy)ethanol is used in various scientific research applications, including:
Chemistry: As a solvent in organic synthesis and purification processes.
Biology: In cell culture media and as a component in biochemical assays.
Medicine: As a solvent in pharmaceutical formulations and drug delivery systems.
Industry: In the production of paints, coatings, and adhesives due to its excellent solvency properties.
Mécanisme D'action
The mechanism by which 2-(2-Heptoxyethoxy)ethanol exerts its effects depends on its application. In organic synthesis, it acts as a solvent, stabilizing intermediates and facilitating reactions. In pharmaceutical formulations, it enhances the solubility of active pharmaceutical ingredients, improving their bioavailability.
Molecular Targets and Pathways Involved:
Solvent Action: Interacts with solutes to increase their solubility.
Bioavailability Enhancement: Affects the permeability of cell membranes, allowing better absorption of drugs.
Comparaison Avec Des Composés Similaires
2-(2-Ethoxyethoxy)ethanol: Shorter alkyl chain, used in similar applications but with different solvency properties.
2-(2-Butoxyethoxy)ethanol: Intermediate alkyl chain length, used in similar applications but with varying solvency and stability.
Propriétés
Numéro CAS |
25961-87-9 |
|---|---|
Formule moléculaire |
C11H24O3 |
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
2-(2-heptoxyethoxy)ethanol |
InChI |
InChI=1S/C11H24O3/c1-2-3-4-5-6-8-13-10-11-14-9-7-12/h12H,2-11H2,1H3 |
Clé InChI |
OVPQPMTZOLCPHB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Methylphenoxy)methyl]pyrrolidine](/img/structure/B15346014.png)
![2-[2-[Methyl-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)ethyl]amino]ethyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B15346019.png)
